molecular formula C11H14BF3KNO B1450964 Potassium 4-((morpholino)methyl) phenyltrifluoroborate CAS No. 1190095-06-7

Potassium 4-((morpholino)methyl) phenyltrifluoroborate

Cat. No.: B1450964
CAS No.: 1190095-06-7
M. Wt: 283.14 g/mol
InChI Key: HLIJBOGELSTIEW-UHFFFAOYSA-N
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Description

Potassium 4-((morpholino)methyl) phenyltrifluoroborate is a chemical compound with the CAS Number: 1190095-06-7 . It has a molecular weight of 283.14 . The IUPAC name for this compound is potassium trifluoro [4- (4-morpholinylmethyl)phenyl]borate (1-) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14BF3NO.K/c13-12(14,15)11-3-1-10(2-4-11)9-16-5-7-17-8-6-16;/h1-4H,5-9H2;/q-1;+1 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Structural and Reactivity Insights

The study by Mafud et al. discusses a potassium-containing compound with a morpholine ring, exhibiting a chair conformation and showcasing the coordination capabilities of potassium ions with sulfur and oxygen atoms, leading to a three-dimensional structure in the crystal form. This highlights the structural versatility and potential reactivity of potassium-based compounds in forming complex geometries (Mafud, 2012).

Nucleophilic Substitution and Synthetic Applications

Research by Shabalin et al. on potassium 4-(azol-1-yl)-2,3,5,6-tetrafluorophenyltrifluoroborates demonstrates the nucleophilic substitution capabilities of potassium compounds in synthesizing new chemical entities. This study illustrates the potential of potassium-based reagents in facilitating the synthesis of complex molecules, including those with morpholine groups, underlining their importance in developing new pharmaceuticals and materials (Shabalin et al., 2013).

Therapeutic Research Applications

Wu et al. synthesized a compound featuring a morpholin-4-ylphenyl group as a KCNQ2 potassium channel opener, demonstrating significant activity in a rat model of migraine. This illustrates the therapeutic potential of compounds incorporating morpholine and potassium for the treatment of neurological conditions (Wu et al., 2003).

Antimicrobial Activity

Oliveira et al. investigated 4-(Phenylsulfonyl) morpholine for its antimicrobial properties against multidrug-resistant strains, demonstrating the compound's ability to modulate antibiotic activity. This study not only shows the biological activity of morpholine derivatives but also suggests their potential application in overcoming antibiotic resistance (Oliveira et al., 2015).

Advanced Material Synthesis

Mahato et al. prepared lanthanide(III) morpholine 4-dithiocarbamate complexes, one of which demonstrated a polymeric structure. This research provides insight into the use of morpholine-based ligands in the synthesis of coordination compounds with potential applications in materials science (Mahato et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 . These statements provide guidance on how to handle the compound safely.

Properties

IUPAC Name

potassium;trifluoro-[4-(morpholin-4-ylmethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3NO.K/c13-12(14,15)11-3-1-10(2-4-11)9-16-5-7-17-8-6-16;/h1-4H,5-9H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIJBOGELSTIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CN2CCOCC2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190095-06-7
Record name Potassium 4-((morpholino)methyl) phenyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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